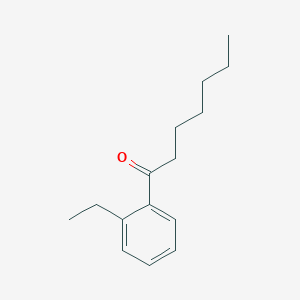

1-(2-Ethylphenyl)heptan-1-one

Description

1-(2-Ethylphenyl)heptan-1-one is an aromatic ketone featuring a heptanone backbone substituted with a 2-ethylphenyl group at the carbonyl position.

Properties

IUPAC Name |

1-(2-ethylphenyl)heptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-3-5-6-7-12-15(16)14-11-9-8-10-13(14)4-2/h8-11H,3-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNFHQHVLIMPDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC=CC=C1CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethylphenyl)heptan-1-one can be synthesized through various organic synthesis methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-ethylbenzene is reacted with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylphenyl)heptan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Nitration with HNO3 and H2SO4, sulfonation with H2SO4, halogenation with Br2 or Cl2 in the presence of a catalyst.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Secondary alcohols.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

1-(2-Ethylphenyl)heptan-1-one serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Oxidation : Converting the ketone to carboxylic acids or other derivatives.

- Reduction : Transforming the compound into alcohols or alkanes.

- Substitution Reactions : Engaging in nucleophilic substitutions where the phenyl group can be modified to enhance reactivity.

Biology

The compound has been studied for its potential biological activities, including:

-

Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Study Pathogen Inhibition Zone Study A MRSA Significant Study B E. coli Moderate - Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases such as arthritis.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential:

-

Cytotoxicity Studies : Investigations have shown that the compound may induce apoptosis in cancer cell lines, suggesting its role as a candidate for anticancer drug development.

Cell Line IC50 (µM) A549 (Lung) 15 HeLa (Cervical) 10

Study 1: Antimicrobial Efficacy

A peer-reviewed study evaluated the antimicrobial efficacy of various ketones, including this compound. The results indicated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option for resistant infections.

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of this compound. It was found to inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory markers in cultured macrophages. This suggests its potential application in treating inflammatory diseases.

Study 3: Cytotoxicity Against Cancer Cells

A recent study assessed the cytotoxic effects of this compound on several cancer cell lines. The findings showed that the compound induced apoptosis through caspase activation, supporting its role as a lead compound in anticancer drug development.

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)heptan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary based on the context of its use, and further research is needed to elucidate these mechanisms in detail.

Comparison with Similar Compounds

Key Comparative Insights:

- Electron-donating groups (e.g., methoxy in 1-(3,5-Dimethoxyphenyl)heptan-1-one) increase aromatic ring electron density, enhancing stability in electrophilic substitution reactions, whereas chloro substituents (e.g., in 7-chloro-1-(2,4-dichlorophenyl)heptan-1-one) withdraw electrons, increasing reactivity toward nucleophiles .

- Physical Properties: Longer alkyl chains (e.g., heptanone backbone) generally increase lipophilicity and boiling points compared to shorter-chain analogs like acetophenone derivatives (e.g., 1-[3-(Dimethylamino)phenyl]ethan-1-one) . Chlorinated derivatives exhibit higher molecular weights and densities, correlating with increased volatility risks and handling precautions .

Applications and Safety :

- Thiophene-containing analogs (e.g., 1-(thiophen-2-yl)heptan-1-one) may find niche roles in material science due to altered electronic properties, whereas ethyl- or methoxy-substituted variants are more suited for pharmaceutical intermediates .

- Chlorinated compounds require stringent safety protocols, suggesting that this compound, lacking halogens, may pose lower acute toxicity risks .

Biological Activity

1-(2-Ethylphenyl)heptan-1-one, a ketone with the molecular formula C14H20O, is an organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a heptanone chain linked to a 2-ethylphenyl group. The compound can be synthesized through the Friedel-Crafts acylation of 2-ethylbenzene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically requires anhydrous conditions and precise temperature control to minimize side reactions.

Synthetic Route

- Starting Materials : 2-Ethylbenzene, Heptanoyl Chloride

- Catalyst : Aluminum Chloride

- Reaction Conditions : Anhydrous environment, controlled temperature

The biological activity of this compound is primarily attributed to its ketone functional group, which can participate in nucleophilic addition reactions. Additionally, the aromatic ring allows for electrophilic substitution reactions, making it a versatile compound in biological interactions.

Potential Biological Effects

Research indicates that this compound may interact with various biomolecules, although specific mechanisms and pathways remain under investigation. It has been explored for its potential therapeutic properties, particularly in medicinal chemistry .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

- Neuropharmacological Studies : Investigations have shown that compounds similar to this compound exhibit stimulant-like effects, impacting neurotransmitter systems such as dopamine and norepinephrine. These findings suggest potential applications in treating neuropsychiatric disorders .

- Toxicological Evaluations : Toxicological assessments have indicated that certain derivatives of ketones similar to this compound may pose risks of abuse and dependence, similar to other synthetic cathinones. This raises concerns regarding their safety profile and therapeutic use .

- Analytical Studies : Analytical methods have been developed to detect and quantify this compound in biological samples, facilitating further research into its pharmacokinetics and metabolism .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| 1-Phenylhexan-1-one | Lacks ethyl group | Different reactivity and properties |

| 1-(2-Methylphenyl)heptan-1-one | Contains methyl group | Affects steric and electronic properties |

| 1-(2-Isopropylphenyl)heptan-1-one | Features isopropyl group | Introduces steric hindrance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.